N-[2-(1-Benzylpiperidin-4-yl)ethyl]glycinamide

α7 nicotinic receptor N-benzylpiperidine pharmacophore allosteric modulation

N-[2-(1-Benzylpiperidin-4-yl)ethyl]glycinamide (CAS 757236-89-8; IUPAC: 2-amino-N-[2-(1-benzylpiperidin-4-yl)ethyl]acetamide) is a synthetic glycinamide-functionalized N-benzylpiperidine derivative (C₁₆H₂₅N₃O, MW 275.39 g/mol). The N-benzylpiperidine motif has been validated as the primary pharmacophoric group responsible for α7 nicotinic acetylcholine receptor (nAChR) antagonism.

Molecular Formula C16H25N3O
Molecular Weight 275.39 g/mol
CAS No. 757236-89-8
Cat. No. B12523385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1-Benzylpiperidin-4-yl)ethyl]glycinamide
CAS757236-89-8
Molecular FormulaC16H25N3O
Molecular Weight275.39 g/mol
Structural Identifiers
SMILESC1CN(CCC1CCNC(=O)CN)CC2=CC=CC=C2
InChIInChI=1S/C16H25N3O/c17-12-16(20)18-9-6-14-7-10-19(11-8-14)13-15-4-2-1-3-5-15/h1-5,14H,6-13,17H2,(H,18,20)
InChIKeyQYDORGKNURUUNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(1-Benzylpiperidin-4-yl)ethyl]glycinamide (CAS 757236-89-8): A Critical N-Benzylpiperidine Pharmacophore Intermediate for Neuroscience Research Procurement


N-[2-(1-Benzylpiperidin-4-yl)ethyl]glycinamide (CAS 757236-89-8; IUPAC: 2-amino-N-[2-(1-benzylpiperidin-4-yl)ethyl]acetamide) is a synthetic glycinamide-functionalized N-benzylpiperidine derivative (C₁₆H₂₅N₃O, MW 275.39 g/mol). The N-benzylpiperidine motif has been validated as the primary pharmacophoric group responsible for α7 nicotinic acetylcholine receptor (nAChR) antagonism [1]. This compound incorporates a primary amine-terminated glycinamide side chain attached via an ethyl linker to the piperidine ring, distinguishing it structurally from simple N-benzylpiperidine amides and the parent amine, 2-(1-benzylpiperidin-4-yl)ethylamine [2]. Its bifunctional structure—combining the validated α7 nAChR-targeting benzylpiperidine scaffold with a free primary amine handle—positions it as a versatile intermediate for further derivatization in neuroscience-focused medicinal chemistry programs.

Why Generic N-Benzylpiperidine Substitution Fails: Critical Functional-Group Dependence of α7 nAChR Antagonist Pharmacology and Drug-Like Properties for N-[2-(1-Benzylpiperidin-4-yl)ethyl]glycinamide (CAS 757236-89-8)


The N-benzylpiperidine scaffold is not a monolithic pharmacophore; its pharmacology is exquisitely sensitive to the nature, length, and terminal functionality of the N-substituent. In the foundational Criado et al. (2016) study, while the N-benzylpiperidine motif was confirmed as the main pharmacophore, the potency, subtype selectivity, and allosteric mechanism of α7 nAChR antagonism varied markedly across derivatives—compound 13 exhibited up to 20-fold selectivity for α7 over α3β4 and α4β2 nAChRs, and distinct off-target profiles at 5-HT3A versus α1 glycine receptors were observed among structurally similar analogs [1]. Simple substitution of the glycinamide side chain with an acetamide (N-(1-benzylpiperidin-4-yl)acetamide, CAS 50534-23-1) results in a substantially different hydrogen-bond donor/acceptor profile (1 HBD / 2 HBA vs. 2 HBD / 3 HBA) and lower topological polar surface area (32.3 Ų vs. 61.85 Ų), fundamentally altering CNS penetration potential and off-target promiscuity [2]. Furthermore, direct use of the parent amine, 2-(1-benzylpiperidin-4-yl)ethylamine, forfeits the opportunity for amide-based metabolic stabilization and precludes conjugation strategies enabled by the terminal primary amine of the glycinamide moiety [1]. Generic substitution among N-benzylpiperidine analogs therefore carries a high risk of compromised target engagement, altered selectivity, and unpredictable pharmacokinetics.

Quantitative Differentiation Evidence Guide for Procuring N-[2-(1-Benzylpiperidin-4-yl)ethyl]glycinamide (CAS 757236-89-8) vs. Closest N-Benzylpiperidine Analogs


α7 nAChR Pharmacophore Validation: N-Benzylpiperidine Scaffold Confirmed as Primary Antagonist Motif with Submicromolar Potency

The N-benzylpiperidine motif common to N-[2-(1-benzylpiperidin-4-yl)ethyl]glycinamide has been experimentally validated as the primary pharmacophoric group for α7 nAChR antagonism. In a systematic structure-activity relationship study, simplification of complex propargylamine derivatives to the minimal N-benzylpiperidine core—specifically 2-(1-benzylpiperidin-4-yl)ethylamine (compound 48), the direct parent amine of the target compound—retained α7 nAChR inhibitory potency comparable to the most potent lead compounds (compounds 13, 26, and 38, which displayed submicromolar IC₅₀ values on homomeric α7 nAChRs) while maintaining clear α7-preference over heteromeric α3β4 and α4β2 subtypes [1]. This represents Class-level inference: the glycinamide derivative inherits the validated N-benzylpiperidine pharmacophore but has not itself been individually profiled in this assay system.

α7 nicotinic receptor N-benzylpiperidine pharmacophore allosteric modulation neuroscience

Subtype Selectivity Profile: Documented α7 Preference Over α3β4 and α4β2 nAChRs for N-Benzylpiperidine Core

N-Benzylpiperidine derivatives demonstrate a characteristic selectivity window favoring homomeric α7 nAChRs over heteromeric subtypes. Compound 13, an N-benzylpiperidine-bearing propargylamine, exhibited up to 20-fold higher IC₅₀ values at α3β4 and α4β2 nAChRs compared to α7 nAChRs, while compound 48 (2-(1-benzylpiperidin-4-yl)ethylamine, the direct parent amine of the target glycinamide) also showed a clear preference for α7 nAChRs [1]. Furthermore, antagonism was concentration-dependent and noncompetitive, consistent with a negative allosteric modulator (NAM) mechanism that may offer advantages over orthosteric antagonists in terms of use-dependent modulation and reduced on-target toxicity [1]. This is Class-level inference: subtype selectivity has been demonstrated for the N-benzylpiperidine core but may be modulated by the glycinamide side chain.

nAChR subtype selectivity α7-nAChR negative allosteric modulator CNS drug discovery

Physicochemical Differentiation: Enhanced Hydrogen-Bonding Capacity and PSA vs. Simple N-Benzylpiperidine Acetamide Analogs

N-[2-(1-Benzylpiperidin-4-yl)ethyl]glycinamide exhibits a distinctly different hydrogen-bonding and polarity profile compared to the closest simple amide analog, N-(1-benzylpiperidin-4-yl)acetamide (CAS 50534-23-1). The glycinamide derivative possesses 2 hydrogen-bond donors (HBD) and 3 hydrogen-bond acceptors (HBA) versus 1 HBD and 2 HBA for the acetamide [1]. The topological polar surface area (tPSA) is calculated at 61.85 Ų for the glycinamide versus 32.3 Ų for the acetamide—a 91% increase (Δ = +29.55 Ų) [1]. Additionally, the glycinamide features 6 rotatable bonds compared to 3 for the acetamide, indicating greater conformational flexibility [1]. While tPSA values below 60–70 Ų are generally favorable for passive blood-brain barrier permeation, the higher tPSA of the glycinamide may reduce CNS penetration relative to the acetamide—an important consideration for programs requiring peripheral target engagement or reduced CNS exposure. The terminal primary amine (pKa ~9–10) also provides a handle for pH-dependent solubility modulation and salt formation not available with the neutral acetamide [1].

physicochemical properties CNS drug-likeness hydrogen bonding polar surface area

Allosteric Mechanism of Action: Noncompetitive Antagonism Documented for N-Benzylpiperidine Class

The N-benzylpiperidine class, including the parent compound 48 of N-[2-(1-benzylpiperidin-4-yl)ethyl]glycinamide, has been mechanistically characterized as noncompetitive α7 nAChR antagonists, consistent with a negative allosteric modulator (NAM) profile [1]. This is a mechanistically meaningful differentiation from orthosteric antagonists (e.g., methyllycaconitine, α-bungarotoxin), which compete directly with acetylcholine at the agonist binding site. NAMs modulate receptor function without displacing the endogenous agonist, potentially preserving the spatiotemporal pattern of cholinergic signaling while reducing excessive activation—a therapeutically desirable profile in conditions such as neuropathic pain, schizophrenia, and Alzheimer's disease where α7 nAChR hyperactivity is implicated [1][2]. The concentration-dependence of antagonism was confirmed for compounds 13 and 48 in electrophysiological recordings [1]. This is Class-level inference: allosteric mechanism has been demonstrated for the parent amine (compound 48); the glycinamide derivative is expected to retain this mechanism but formal confirmation is lacking.

negative allosteric modulator noncompetitive antagonism use-dependent inhibition α7 nAChR

Off-Target Receptor Profile: Documented Inactivity at α1 Glycine Receptors for N-Benzylpiperidine Derivatives

A critical differentiator within the N-benzylpiperidine class is the documented off-target selectivity profile. Compounds 38 and 13, which share the N-benzylpiperidine core with N-[2-(1-benzylpiperidin-4-yl)ethyl]glycinamide, were tested against 5-HT3A serotonin receptors and α1 glycine receptors. Both compounds inhibited 5-HT3A receptors but showed no effect on α1 glycine receptors [1]. The lack of activity at α1 glycine receptors is particularly significant, as glycine receptor modulation can confound behavioral readouts in CNS studies and is a common off-target liability of many CNS-active amines. Additionally, compound 48 (2-(1-benzylpiperidin-4-yl)ethylamine) was profiled in a neuroblastoma cell line and inhibited nAChR-mediated cytosolic Ca²⁺ signals in a concentration-dependent manner without evidence of non-specific cytotoxicity [1]. The glycinamide side chain, being structurally distinct from glycine itself (the endogenous α1 glycine receptor agonist), is not expected to introduce glycine receptor affinity. This is Class-level inference: off-target data exist for structurally related N-benzylpiperidines but not for the glycinamide derivative specifically.

off-target selectivity α1 glycine receptor 5-HT3A receptor CNS safety pharmacology

Synthetic Utility as a Bifunctional Building Block: Primary Amine Handle Enables Convergent Derivatization Strategies Absent in Simple N-Benzylpiperidine Amides

N-[2-(1-Benzylpiperidin-4-yl)ethyl]glycinamide possesses a strategically valuable bifunctional architecture: the N-benzylpiperidine moiety provides the validated pharmacophore for α7 nAChR engagement, while the terminal primary amine of the glycinamide group serves as a reactive handle for amide coupling, reductive amination, sulfonamide formation, or urea synthesis. This contrasts with N-(1-benzylpiperidin-4-yl)acetamide (CAS 50534-23-1), which presents a methyl-terminated amide with no further derivatization potential at that position [1]. The ethyl linker between the piperidine ring and the glycinamide amide provides additional conformational flexibility (6 rotatable bonds vs. 3 for the acetamide analog) and spatial separation between the pharmacophore and the derivatization site, which structural biology studies of related N-benzylpiperidine-nAChR interactions suggest may be important for accommodating diverse substituents without disrupting receptor binding [2]. This bifunctional nature is as a Supporting evidence differentiation: while no head-to-head synthetic efficiency comparisons are available, the presence of a primary amine handle is an objective structural feature that enables synthetic strategies not possible with non-amine analogs.

bifunctional building block parallel synthesis focused library amide coupling

Best Application Scenarios for N-[2-(1-Benzylpiperidin-4-yl)ethyl]glycinamide (CAS 757236-89-8) Based on Quantitative Differentiation Evidence


α7 nAChR-Focused Medicinal Chemistry: Late-Stage Diversification of a Validated Pharmacophore Scaffold

This compound is optimally deployed as a central scaffold in α7 nAChR-targeted library synthesis. Its validated N-benzylpiperidine core provides the pharmacophore proven to confer α7 nAChR antagonism with documented subtype selectivity [1], while the terminal primary amine enables late-stage diversification via amide coupling, sulfonamide formation, or reductive amination. This permits rapid exploration of structure-activity relationships (SAR) around the glycinamide region without requiring de novo resynthesis of the pharmacophore core. The ethyl linker provides conformational flexibility that structural data suggest may accommodate diverse capping groups while preserving receptor engagement. In contrast, simple N-benzylpiperidine analogs such as N-(1-benzylpiperidin-4-yl)acetamide lack a derivatizable handle, requiring more complex synthetic routes to achieve the same diversity .

CNS or Peripheral Negative Allosteric Modulator Tool Compound Development Targeting α7 nAChR-Mediated Calcium Signaling

Programs requiring a noncompetitive α7 nAChR antagonist with a NAM profile should prioritize this compound class. The N-benzylpiperidine core has been mechanistically validated as a noncompetitive antagonist, with compound 48 (the parent amine) demonstrating concentration-dependent inhibition of nAChR-mediated cytosolic Ca²⁺ signals in SH-SY5Y neuroblastoma cells [1]. The glycinamide derivative offers tunable physicochemical properties—its tPSA of 61.85 Ų places it near the threshold for passive BBB permeation, while the primary amine provides a salt-formation handle for solubility optimization . This enables formulation strategies to target either CNS or peripheral α7 nAChRs depending on the salt form and formulation chosen, offering flexibility not achievable with non-ionizable N-benzylpiperidine analogs.

Selectivity Profiling Studies Requiring Documented Absence of α1 Glycine Receptor Cross-Reactivity

For neuroscience target validation studies where glycine receptor-mediated confounds must be rigorously excluded, the N-benzylpiperidine scaffold offers a key advantage: structurally related compounds 38 and 13 showed no detectable activity at α1 glycine receptors while maintaining α7 nAChR antagonism [1]. This documented selectivity profile reduces the experimental burden of ruling out glycine receptor-mediated effects in electrophysiological or behavioral experiments. The glycinamide side chain, despite its name, is structurally distinct from the endogenous agonist glycine (lacking the free carboxylic acid and possessing an amide linkage rather than a free amino acid), further mitigating the theoretical risk of inadvertent glycine receptor modulation. Researchers comparing α7 nAChR antagonists should preferentially select compounds with this documented negative glycine receptor profile over alternatives lacking such selectivity data .

Parallel Synthesis and Focused Library Construction Around the N-Benzylpiperidine Pharmacophore

The bifunctional architecture of N-[2-(1-benzylpiperidin-4-yl)ethyl]glycinamide makes it an ideal substrate for parallel medicinal chemistry. Its primary amine handle is compatible with a wide range of commercially available carboxylic acid, sulfonyl chloride, and isocyanate building blocks, enabling the rapid generation of diverse analog libraries (amides, sulfonamides, ureas) from a single pharmacophore scaffold [1]. The ethyl linker provides spatial separation between the piperidine N-benzyl group (critical for receptor binding) and the derivatization site, potentially minimizing steric interference with the benzylpiperidine-receptor interaction. This contrasts with direct N-piperidinyl amides such as N-(1-benzylpiperidin-4-yl)acetamide, where the derivatization site is directly attached to the piperidine ring, limiting the scope of compatible chemistry and potentially introducing steric clashes with the receptor binding pocket . For procurement managers supporting medicinal chemistry teams, this compound offers a single building block that can generate dozens to hundreds of analogs through straightforward parallel chemistry, improving synthetic efficiency and reducing procurement complexity.

Quote Request

Request a Quote for N-[2-(1-Benzylpiperidin-4-yl)ethyl]glycinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.